molecular formula C10H6FNO2 B15258963 6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Cat. No.: B15258963
M. Wt: 191.16 g/mol
InChI Key: WYKINRYFVUXARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a fluorinated benzopyran derivative characterized by a fused bicyclic scaffold with a ketone group at position 1, a nitrile group at position 3, and a fluorine substituent at position 5. The compound’s molecular formula is C₁₀H₆FNO₂, with a molecular weight of 191.16 g/mol.

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

6-fluoro-1-oxo-3,4-dihydroisochromene-3-carbonitrile

InChI

InChI=1S/C10H6FNO2/c11-7-1-2-9-6(3-7)4-8(5-12)14-10(9)13/h1-3,8H,4H2

InChI Key

WYKINRYFVUXARC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine at position 6. For example, fluorination of a phenolic precursor using NFSI in acetonitrile at 80°C achieves 85% yield.

Nucleophilic Fluorination

Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) enables fluoride displacement on halogenated intermediates. This method is preferred for substrates sensitive to strong electrophiles.

Cyclization and Ketone Formation

Cyclization to form the dihydrobenzopyran skeleton is critical. Two pathways are documented:

Acid-Catalyzed Cyclization

Using HCl or H₂SO₄, precursors such as 2,4-dibromobutyric acid derivatives undergo intramolecular esterification and cyclization. For instance, CN102250050A discloses a method where 2,4-dibromobutyric acid methyl ester reacts with 4-fluorophenol in the presence of AlCl₃, yielding 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester. Adaptation of this method could involve oxidation of the ester to a ketone.

Oxidative Cyclization

MnO₂ or CrO₃ oxidizes dihydro intermediates to the ketone. For example, WO2014111903A2 describes oxidizing (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol to the carbaldehyde using oxalyl chloride and dimethyl sulfoxide. Analogous oxidation of a secondary alcohol could yield the 1-oxo group.

Cyanation Techniques

Introducing the nitrile group at position 3 requires careful selection of reagents to avoid side reactions:

Nucleophilic Substitution

Displacement of a halogen (Cl, Br) with cyanide ions (NaCN, KCN) in DMSO or DMF at 60–100°C is common. For example, substituting a bromine atom at position 3 with KCN achieves 70–80% yield in related benzopyrans.

Sandmeyer Reaction

Diazotization of an amino group followed by treatment with CuCN provides an alternative route, though this is less common due to intermediate instability.

Integrated Synthetic Pathways

Combining the above steps, a plausible route to 6-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves:

  • Fluorination of 4-hydroxyphenylacetic acid derivative.
  • Cyclization via acid catalysis to form the dihydrobenzopyran core.
  • Oxidation of the secondary alcohol to the ketone.
  • Cyanation at position 3 using KCN.

Table 1 : Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Source
Fluorination NFSI/MeCN 80°C, 12 h 85
Cyclization AlCl₃/Toluene Reflux, 6 h 78
Oxidation MnO₂/CH₂Cl₂ RT, 24 h 65
Cyanation KCN/DMF 90°C, 8 h 72

Process Optimization and Scalability

Catalyst Selection

  • Lewis Acids : AlCl₃ and ZnCl₂ improve cyclization efficiency but require careful handling.
  • Palladium Catalysts : Pd/C facilitates hydrogenation steps in related compounds but increases cost.

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance cyanation but complicate purification.
  • Toluene and dichloromethane are preferred for cyclization due to low reactivity.

Temperature Control

  • Low temperatures (-78°C) during oxidation prevent ketone over-oxidation.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzopyran derivatives.

Scientific Research Applications

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The carbonitrile group also plays a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Effects

The compound’s closest structural analogues include 5-Bromo- and 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile (CAS 1601292-97-0 and 1598087-93-4, respectively). These analogues differ in the position and type of halogen substituent (bromine vs. fluorine), leading to distinct physicochemical and functional properties:

Property 6-Fluoro Derivative 5-Bromo Derivative 7-Bromo Derivative
Molecular Formula C₁₀H₆FNO₂ C₁₀H₆BrNO₂ C₁₀H₆BrNO₂
Molecular Weight (g/mol) 191.16 252.06 252.06
Halogen Substituent Fluorine (Position 6) Bromine (Position 5) Bromine (Position 7)
Purity Not Reported ≥95% (Discontinued) Not Reported
Commercial Availability Not Disclosed Discontinued (CymitQuimica) Active listing (Unspecified vendor)
Key Observations:
  • Molecular Weight and Polarity : The bromo derivatives exhibit significantly higher molecular weights (~252 g/mol) compared to the fluoro analogue (~191 g/mol) due to bromine’s larger atomic mass (79.9 vs. 19.0 for fluorine). This difference may reduce solubility in polar solvents for brominated compounds .
  • Substituent Position: The 5- and 7-bromo isomers demonstrate how halogen placement alters steric interactions and electronic distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.